molecular formula C6H12ClNO B13577640 {1-Aminospiro[2.2]pentan-1-yl}methanolhydrochloride

{1-Aminospiro[2.2]pentan-1-yl}methanolhydrochloride

Cat. No.: B13577640
M. Wt: 149.62 g/mol
InChI Key: SMYAIQRDDHLUNL-UHFFFAOYSA-N
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Description

{1-Aminospiro[2.2]pentan-1-yl}methanolhydrochloride is a chemical compound with a unique spirocyclic structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The spirocyclic framework imparts rigidity and stability to the molecule, making it a valuable scaffold for the development of new drugs and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {1-Aminospiro[2.2]pentan-1-yl}methanolhydrochloride typically involves the formation of the spirocyclic core followed by functionalization. One common method involves the reaction of a suitable cyclopropane derivative with an amine under acidic conditions to form the spirocyclic amine. This intermediate is then reacted with formaldehyde and hydrochloric acid to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

{1-Aminospiro[2.2]pentan-1-yl}methanolhydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while substitution with a halide can produce a halogenated spirocyclic compound.

Scientific Research Applications

{1-Aminospiro[2.2]pentan-1-yl}methanolhydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of {1-Aminospiro[2.2]pentan-1-yl}methanolhydrochloride involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 1-aminospiro[2.2]pentane-1-carboxylate
  • 1-Aminospiro[2.2]pentane-1,4-dicarboxylic acid

Uniqueness

{1-Aminospiro[2.2]pentan-1-yl}methanolhydrochloride is unique due to its specific functional groups and spirocyclic structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. Compared to similar compounds, it offers a unique balance of stability, reactivity, and biological activity.

Properties

Molecular Formula

C6H12ClNO

Molecular Weight

149.62 g/mol

IUPAC Name

(2-aminospiro[2.2]pentan-2-yl)methanol;hydrochloride

InChI

InChI=1S/C6H11NO.ClH/c7-6(4-8)3-5(6)1-2-5;/h8H,1-4,7H2;1H

InChI Key

SMYAIQRDDHLUNL-UHFFFAOYSA-N

Canonical SMILES

C1CC12CC2(CO)N.Cl

Origin of Product

United States

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